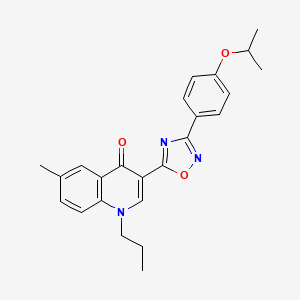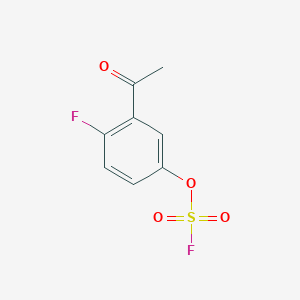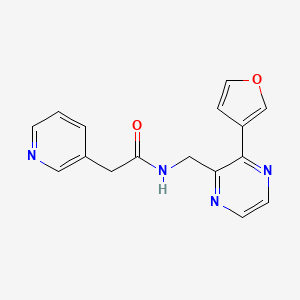
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a pyrazine derivative that has been synthesized through a complex chemical process.
Wissenschaftliche Forschungsanwendungen
Pyrolysis and Thermal Degradation Studies
Pyrolysis of N-acetylglucosamine, which shares structural motifs with the compound of interest, results in a variety of nitrogen-containing compounds, including acetamidofurans and acetamidopyrones. These compounds serve as indicators for the presence of chitin in biological or geochemical samples, highlighting the relevance of such structures in analytical pyrolysis studies (Franich, Goodin, & Wilkins, 1984). Furthermore, thermal degradation of N-Acetylglucosamine at high temperatures leads to the formation of volatile compounds including pyrazines, pyridines, and furans, which are crucial in understanding the thermal stability and decomposition pathways of related compounds (Chen, Wang, & Ho, 1998).
Heterocyclic Compound Synthesis
Research on the synthesis of N-alkylated heterocyclic compounds based on N-(furan-2-yl-methylidene) derivatives underscores the utility of such structures in developing novel chemical entities with potential biological activities. These synthetic pathways offer insights into the manipulation of furan-based compounds for the creation of diverse heterocyclic systems (El-Essawy & Rady, 2011).
Antioxidative Activity of Heterocyclic Compounds
Studies on the antioxidative activities of heterocyclic compounds, including pyrroles and furans, demonstrate the significance of functional group modifications on these rings for enhancing antioxidative properties. This research is pivotal for the development of novel antioxidants with improved efficacy and stability, which could be relevant for compounds structurally related to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide (Yanagimoto, Lee, Ochi, & Shibamoto, 2002).
Coordination Chemistry and Antioxidant Activity
The synthesis and characterization of pyrazole-acetamide derivatives and their metal coordination complexes provide insights into the role of hydrogen bonding in self-assembly processes. These complexes exhibit significant antioxidant activity, suggesting potential applications in developing metal-organic frameworks or coordination compounds with antioxidant properties (Chkirate et al., 2019).
Agricultural Bioactivity of Pyridine Derivatives
Research into polysubstituted pyridine derivatives, including those with furan-2-yl groups, has revealed fungicidal and herbicidal activities. This underscores the potential of such compounds in agricultural applications, providing a pathway for the development of new agrochemicals (Zheng & Su, 2005).
Eigenschaften
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-15(8-12-2-1-4-17-9-12)20-10-14-16(19-6-5-18-14)13-3-7-22-11-13/h1-7,9,11H,8,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZDWVBNDPBNED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide](/img/structure/B2919241.png)
![1-[(2-Hydroxy-3-phenoxypropyl)amino]-3-phenoxypropan-2-ol](/img/structure/B2919242.png)
![2,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide](/img/structure/B2919245.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide](/img/structure/B2919246.png)
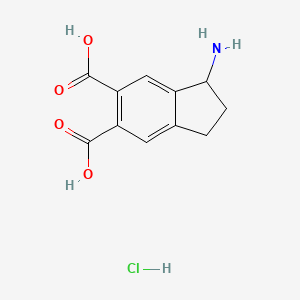
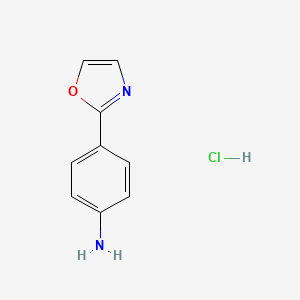
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2919251.png)
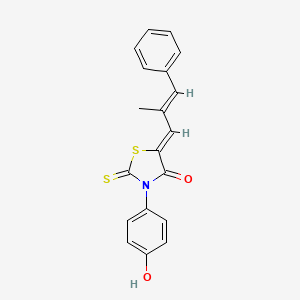
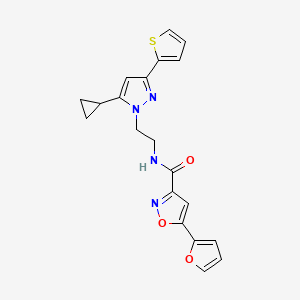
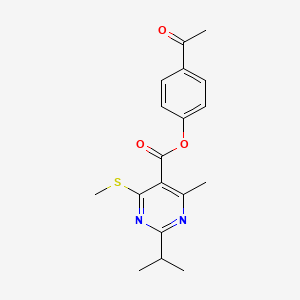
![1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(2-thienylmethyl)piperidine-3-carboxamide](/img/structure/B2919257.png)

